5-chloro-3-cyclopropyl-2-methyl-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-cyclopropyl-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-cyclopropyl-2-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-cyclopropyl-2-methylpyridine with an imidazole derivative in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-cyclopropyl-2-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
5-chloro-3-cyclopropyl-2-methyl-3H-imidazo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of central nervous system disorders and cancer.
Biological Studies: The compound is used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-3-cyclopropyl-2-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
5-chloro-3H-imidazo[4,5-b]pyridine: Lacks the cyclopropyl and methyl groups, which may affect its biological activity.
3-cyclopropyl-2-methyl-3H-imidazo[4,5-b]pyridine: Lacks the chloro group, which can influence its reactivity and interactions.
Uniqueness
5-chloro-3-cyclopropyl-2-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of the chloro, cyclopropyl, and methyl groups, which collectively contribute to its distinct chemical and biological properties. These substituents can enhance its binding affinity to specific targets and improve its pharmacokinetic profile .
Properties
Molecular Formula |
C10H10ClN3 |
---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
5-chloro-3-cyclopropyl-2-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C10H10ClN3/c1-6-12-8-4-5-9(11)13-10(8)14(6)7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
RFVXTFOOPKLEBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3CC3)N=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.